molecular formula C16H19N5O2S B15167787 Acetamide,N-(3-ethoxypropyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-

Acetamide,N-(3-ethoxypropyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-

Cat. No.: B15167787
M. Wt: 345.4 g/mol
InChI Key: DDSULSLYFFTFCA-UHFFFAOYSA-N
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Description

Acetamide,N-(3-ethoxypropyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- is a complex organic compound that belongs to the class of acetamides. This compound features a unique structure that includes an ethoxypropyl group, a triazinoindole moiety, and a thioether linkage. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,N-(3-ethoxypropyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- typically involves multi-step organic synthesis. The process may start with the preparation of the triazinoindole core, followed by the introduction of the ethoxypropyl group and the acetamide functionality. Common reagents and conditions might include:

    Starting Materials: Indole derivatives, triazine derivatives, ethoxypropyl halides.

    Reagents: Base (e.g., sodium hydride), solvents (e.g., dimethylformamide), catalysts (e.g., palladium catalysts).

    Conditions: Reflux, inert atmosphere (e.g., nitrogen or argon), specific temperature control.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide,N-(3-ethoxypropyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- can undergo various chemical reactions, including:

    Oxidation: Conversion of thioether to sulfoxide or sulfone.

    Reduction: Reduction of the triazine ring or other reducible groups.

    Substitution: Nucleophilic substitution reactions at the ethoxypropyl group or the indole ring.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Acetamide,N-(3-ethoxypropyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, disrupting cellular processes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Acetamide derivatives: Compounds with similar acetamide functionality.

    Triazinoindole derivatives: Compounds with the triazinoindole core structure.

    Thioether compounds: Molecules containing thioether linkages.

Uniqueness

Acetamide,N-(3-ethoxypropyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- is unique due to its combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C16H19N5O2S

Molecular Weight

345.4 g/mol

IUPAC Name

N-(3-ethoxypropyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide

InChI

InChI=1S/C16H19N5O2S/c1-2-23-9-5-8-17-13(22)10-24-16-19-15-14(20-21-16)11-6-3-4-7-12(11)18-15/h3-4,6-7H,2,5,8-10H2,1H3,(H,17,22)(H,18,19,21)

InChI Key

DDSULSLYFFTFCA-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)CSC1=NC2=C(C3=CC=CC=C3N2)N=N1

Origin of Product

United States

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